d-2,7,7-Trimethyl-3-oxatricyclo(4.1.1.0(sup 2,4))octane

Description

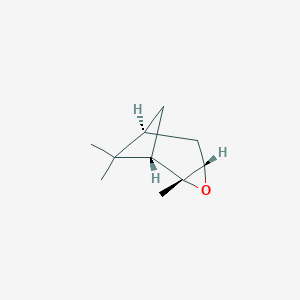

d-2,7,7-Trimethyl-3-oxatricyclo[4.1.1.0²⁴]octane (CAS: 1686-14-2), also known as α-pinene oxide, is a bicyclic monoterpene epoxide with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol . Its IUPAC Standard InChIKey (NQFUSWIGRKFAHK-UHFFFAOYSA-N) confirms its stereochemical configuration, which includes the (1R,2R,4S,6R)-isomer . The compound features a tricyclic structure with an oxygen atom integrated into the bicyclic framework, contributing to its unique physicochemical properties.

Key physical properties include:

- Boiling point: 192°C

- Density: 0.960 g/cm³

- Refractive index: 1.469

- LogP (hydrophobicity): 2.21

- Flash point: 65.6°C

It occurs naturally in trace amounts (<0.01%) in essential oils, such as basil oil, and is used in fragrance formulations .

Properties

IUPAC Name |

(1S,2R,4S,6S)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9(2)6-4-7(9)10(3)8(5-6)11-10/h6-8H,4-5H2,1-3H3/t6-,7-,8-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFUSWIGRKFAHK-AZQAYCESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC1C3(C(C2)O3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@H]3C[C@H](C3(C)C)C[C@@H]1O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14575-92-9 | |

| Record name | [1S-(1α,2α,4α,6α)]-2,2,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Traditional Peracid-Mediated Epoxidation

Historically, peracids like peracetic acid were used, but safety concerns due to explosive intermediates (e.g., concentrated ) limited scalability.

Metal-Catalyzed Epoxidation with H2O2\text{H}_2\text{O}_2H2O2

Modern approaches employ transition-metal catalysts to activate , enhancing safety and selectivity. Tungsten-based polyoxometalates and manganese salts are prominent examples.

Preparation Methodologies

Solvent-Free Epoxidation Using Tungsten Catalysts

A breakthrough method reported by RSC Advances (2021) achieves 100% selectivity for α-pinene oxide using a solvent-free system:

Patent-Based Method with Manganese Catalysts

A Chinese patent (CN1438222A) outlines a safer but slower approach using 30% :

-

Reagents : α-Pinene, acetonitrile, tert-butanol, , , and MnSO₄.

-

Conditions : 20–30°C, 45–55 hours, molar ratio 100:400–500:1100–1400:50–70:600–800 (α-pinene:acetonitrile:tert-butanol::).

-

Workup : Filtration, extraction, washing, drying, and solvent removal yield 75–80% α-pinene oxide.

Comparative Analysis of Methods

The tungsten method excels in speed and selectivity, while the Mn-based approach offers safer handling of dilute at the cost of efficiency.

Reaction Optimization and Challenges

Catalyst Design

Tungsten catalysts enable rapid activation via peroxo-complex intermediates, avoiding side reactions. In contrast, Mn²⁺ stabilizes peroxide species but requires longer reaction times.

Solvent Effects

Solvent-free conditions minimize waste and enhance mass transfer, whereas acetonitrile/tert-butanol mixtures in the patent method improve solubility but complicate purification.

Industrial and Environmental Considerations

The solvent-free tungsten process aligns with green chemistry principles, offering near-quantitative yields without hazardous byproducts. However, catalyst cost and storage remain challenges for large-scale adoption. The patent method, while outdated, provides a template for low-tech facilities prioritizing safety over speed .

Chemical Reactions Analysis

Types of Reactions: d-2,7,7-Trimethyl-3-oxatricyclo(4.1.1.0(sup 2,4))octane undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex oxygenated derivatives.

Reduction: It can be reduced to form alcohols or other reduced forms.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are used.

Substitution: Nucleophiles such as amines , alcohols , and thiols can react with the epoxide ring under acidic or basic conditions.

Major Products:

Oxidation: Formation of diols and other oxygenated compounds.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted products depending on the nucleophile used.

Scientific Research Applications

Applications in Scientific Research

D-2,7,7-Trimethyl-3-oxatricyclo(4.1.1.0(sup 2,4))octane has several notable applications across different scientific domains:

Organic Chemistry

- Synthesis Intermediate : It is utilized as an intermediate in the synthesis of complex organic molecules. Its epoxide structure allows for various chemical transformations, including oxidation and substitution reactions .

Environmental Science

- Secondary Organic Aerosol Formation : Research indicates that compounds like this compound contribute to secondary organic aerosol (SOA) formation when oxidized in the atmosphere. This has implications for understanding air quality and climate change .

Biological Research

- Biological Activity : The compound is being studied for its potential biological activities, including interactions with enzymes and its effects on biological systems . The reactivity of its epoxide ring may allow it to form covalent bonds with nucleophiles in biological molecules.

Medicinal Chemistry

- Therapeutic Properties : Investigations into the compound's therapeutic properties suggest potential applications in drug synthesis and development . Its unique structure may contribute to novel pharmacological activities.

Industrial Applications

- Fragrance and Flavor Production : this compound is also utilized in the fragrance and flavor industry due to its pleasant scent profile derived from its pinene structure .

Case Study 1: SOA Formation from α-Pinene Oxidation

A study conducted using an oxidation flow reactor (OFR) demonstrated that this compound contributes significantly to SOA formation when subjected to atmospheric conditions mimicking those found in urban environments. The results indicated that the yield of SOA was influenced by factors such as light intensity and precursor concentration .

Case Study 2: Synthesis of Bioactive Compounds

Research exploring the synthesis of bioactive compounds from this compound highlighted its utility in generating derivatives with enhanced biological activity. The epoxide ring's reactivity allows for selective functionalization that can lead to compounds with potential therapeutic effects .

Mechanism of Action

The mechanism of action of d-2,7,7-Trimethyl-3-oxatricyclo(4.1.1.0(sup 2,4))octane involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to the oxidized terpene class, sharing structural similarities with other bicyclic or tricyclic ethers and epoxides. Below is a comparative analysis:

Table 1: Comparison of Key Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | LogP | Density (g/cm³) | CAS Number |

|---|---|---|---|---|---|---|

| d-2,7,7-Trimethyl-3-oxatricyclo[4.1.1.0²⁴]octane | C₁₀H₁₆O | 152.23 | 192 | 2.21 | 0.960 | 1686-14-2 |

| β-Pinene oxide | C₁₀H₁₆O | 152.23 | ~195* | ~2.3* | ~0.97* | 1686-14-2 (isomer) |

| Limonene oxide | C₁₀H₁₆O | 152.23 | 207 | 2.65 | 0.973 | 1195-92-2 |

| Pulegone (cyclic monoterpene ketone) | C₁₀H₁₆O | 152.23 | 224 | 2.83 | 0.940 | 89-82-7 |

Key Observations:

Boiling Points : The target compound (192°C) exhibits a lower boiling point than limonene oxide (207°C) and pulegone (224°C), likely due to differences in ring strain and intermolecular interactions.

Stereochemical Influence : The (1R,2R,4S,6R)-configuration distinguishes it from β-pinene oxide isomers, which may alter reactivity in synthetic applications or biological activity .

Functional Group and Reactivity Comparison

- Epoxide vs. Ketone : Unlike pulegone (a ketone), the target compound’s epoxide group confers higher reactivity, making it susceptible to nucleophilic attack (e.g., in acid-catalyzed ring-opening reactions).

- Bicyclic vs.

Environmental and Industrial Relevance

- Lumping Strategy : In atmospheric models, this compound may be grouped with structurally similar terpene oxides (e.g., limonene oxide) due to shared reactivity patterns, reducing computational complexity .

- Natural Occurrence: Its presence in basil oil contrasts with synthetic analogs like 4,4-dimethylpentan-2-one (a non-cyclic ketone), highlighting the diversity of terpene-derived compounds in natural products .

Biological Activity

Overview

d-2,7,7-Trimethyl-3-oxatricyclo(4.1.1.0(2,4))octane, also known as α-Pinene epoxide, is a bicyclic compound with the molecular formula and a molecular weight of 152.2334 g/mol. It is synthesized primarily through the epoxidation of α-Pinene using peracids such as meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions . This compound exhibits various biological activities that make it of interest in medicinal chemistry and pharmacology.

The biological activity of d-2,7,7-Trimethyl-3-oxatricyclo(4.1.1.0(2,4))octane is largely attributed to its reactive epoxide ring, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to interact with enzymes and other cellular targets, potentially leading to therapeutic effects or toxicity depending on the context of its use .

Antiviral Properties

Recent studies have explored the antiviral potential of compounds related to d-2,7,7-Trimethyl-3-oxatricyclo(4.1.1.0(2,4))octane against various viral strains:

- Case Study: Anti-Coronavirus Activity

A study evaluated a series of tetrahydroisoquinoline derivatives for their antiviral activity against human coronaviruses 229E and OC-43. The results indicated that several compounds exhibited significant inhibition of viral replication, suggesting that similar structural analogs may possess antiviral properties .

Cytotoxicity

The cytotoxic effects of d-2,7,7-Trimethyl-3-oxatricyclo(4.1.1.0(2,4))octane have been assessed in various cell lines:

| Compound | Cell Line | CC50 (µM) | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Avir-8 | MRC-5 | 280 ± 12 | 0.5 ± 0.03 | 560 |

| Avir-7 | HCT-8 | 515 ± 22 | 0.5 ± 0.02 | 972 |

| Chloroquine | MRC-5 | 60 ± 3 | 0.1 ± 0.01 | 600 |

The selectivity index (SI) indicates the therapeutic window of these compounds; higher SI values suggest a greater margin between effective antiviral concentrations and cytotoxicity .

Applications in Medicine

The potential applications of d-2,7,7-Trimethyl-3-oxatricyclo(4.1.1.0(2,4))octane extend into medicinal chemistry:

Antimicrobial Agents : Its structure suggests that it could serve as a precursor for synthesizing new antimicrobial agents.

Drug Development : The compound's ability to interact with biological macromolecules positions it as a candidate for further drug development efforts aimed at treating viral infections or other diseases.

Comparison with Similar Compounds

Comparative analysis with similar compounds highlights the unique properties of d-2,7,7-Trimethyl-3-oxatricyclo(4.1.1.0(2,4))octane:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| α-Pinene | Monoterpene | Natural fragrance |

| β-Pinene | Monoterpene | Antimicrobial |

| Limonene | Monoterpene | Anti-inflammatory |

Unlike its analogs such as α-Pinene and β-Pinene, d-2,7,7-Trimethyl-3-oxatricyclo(4.1.1.0(2,4))octane's epoxide functionality provides distinct reactivity that may enhance its biological activity .

Q & A

Q. What established synthetic methodologies are available for d-2,7,7-Trimethyl-3-oxatricyclo[4.1.1.0²⁴]octane?

The compound can be synthesized via nucleophilic epoxidation of α-pinene derivatives. A representative method involves reacting nopol (a bicyclic alcohol) with ethyl acetate, acetone, and sodium bicarbonate under ambient conditions, followed by purification via column chromatography . Alternative routes include cyclization of epoxy precursors using Lewis acid catalysts (e.g., BF₃·Et₂O) to stabilize transition states and improve yields .

Q. Which spectroscopic techniques are critical for structural characterization?

- FT-IR : Identifies functional groups (e.g., ether C-O stretch at ~1,100 cm⁻¹) and confirms tricyclic backbone stability .

- Mass Spectrometry (MS) : Fragmentation patterns (e.g., m/z 152 [M⁺]) validate molecular weight (C₁₀H₁₆O) and distinguish isomers .

- NMR : ¹H/¹³C NMR resolves stereochemistry; methyl groups at δ 1.2–1.4 ppm and bridgehead protons at δ 2.3–2.7 ppm confirm bicyclic ether geometry .

Q. How is purity assessed during synthesis?

Gas chromatography (GC) with flame ionization detection (FID) or HPLC coupled with UV/Vis is used, calibrated against certified standards. Purity thresholds (>90%) are verified via integration of chromatographic peaks, with impurities quantified using area normalization .

Advanced Research Questions

Q. How can computational models predict thermodynamic properties of this tricyclic ether?

Semi-empirical methods (e.g., PM7) estimate heats of formation and reaction energetics by extrapolating data from smaller alkanes and ethers. Validation against experimental values (e.g., boiling point: 102–103°C at 30 mmHg) ensures accuracy. Density functional theory (DFT) optimizes molecular geometry and simulates IR/NMR spectra for comparison with empirical data .

Q. What strategies resolve contradictions in enzymatic reaction product data?

When cytochrome P450 enzymes (e.g., CYP6DE1) fail to produce expected derivatives, conduct isotopic labeling (e.g., ¹⁸O) to track oxygen insertion. Compare results with control reactions using known substrates (e.g., α-pinene) and validate via LC-MS/MS. Contradictions may arise from steric hindrance in the enzyme’s active site .

Q. How are reaction conditions optimized for regioselective functionalization?

- Solvent Selection : Polar aprotic solvents (e.g., acetone) enhance electrophilic attack on the strained tricyclic ether.

- Catalyst Screening : Titanium/BINOLate systems enable asymmetric ring-opening reactions, as shown in bicyclic ether analogs .

- Temperature Control : Low temperatures (−20°C to 0°C) minimize side reactions during epoxide formation .

Contradictions and Validation

- Stereochemical Assignments : Discrepancies in bridgehead proton chemical shifts (δ 2.3–2.7 ppm) may arise from solvent effects. Validate via X-ray crystallography or NOESY for spatial proximity analysis .

- Enzymatic Inactivity : CYP6DE1’s inability to oxidize this compound contrasts with α-pinene epoxidation. Probe active-site topology via molecular docking simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.